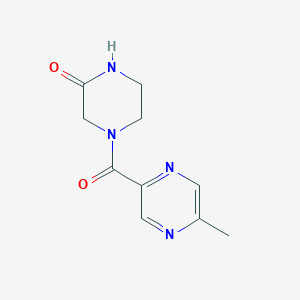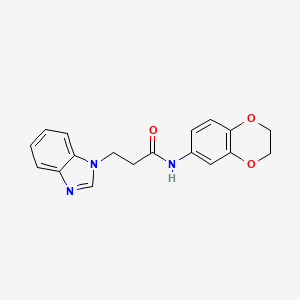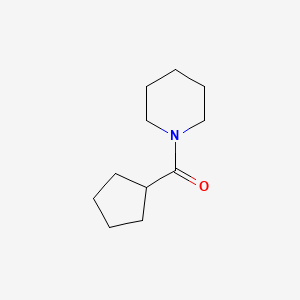![molecular formula C17H13NO3S B7543472 4-[2-(Benzothiazole-2-yl)-2-oxoethyl]benzoic acid methyl ester](/img/structure/B7543472.png)
4-[2-(Benzothiazole-2-yl)-2-oxoethyl]benzoic acid methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(Benzothiazole-2-yl)-2-oxoethyl]benzoic acid methyl ester, also known as BTOBME, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields.
作用機序
The mechanism of action of 4-[2-(Benzothiazole-2-yl)-2-oxoethyl]benzoic acid methyl ester is not fully understood. However, it is believed that this compound interacts with biological systems through non-covalent interactions, such as hydrogen bonding and π-π stacking. These interactions allow this compound to selectively bind to specific biological targets, making it a useful tool for studying biological systems.
Biochemical and Physiological Effects:
This compound has been shown to exhibit low toxicity and good biocompatibility, making it suitable for various biological applications. Additionally, this compound has been shown to selectively bind to specific biological targets, such as proteins and nucleic acids, making it a useful tool for studying biological processes.
実験室実験の利点と制限
One of the primary advantages of using 4-[2-(Benzothiazole-2-yl)-2-oxoethyl]benzoic acid methyl ester in lab experiments is its excellent fluorescent properties. This allows for the imaging of biological systems with high sensitivity and resolution. Additionally, this compound has been shown to exhibit low toxicity and good biocompatibility, making it suitable for various biological applications. However, one of the limitations of using this compound is its relatively high cost compared to other fluorescent probes.
将来の方向性
There are several future directions for the research and development of 4-[2-(Benzothiazole-2-yl)-2-oxoethyl]benzoic acid methyl ester. One potential direction is the development of this compound-based probes for specific biological targets, such as cancer cells or specific proteins. Additionally, the synthesis of this compound derivatives with improved fluorescent properties or biocompatibility could lead to the development of new imaging tools for biological systems. Finally, the development of this compound-based materials with specific properties, such as drug delivery or sensing, could have significant applications in various research fields.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. The synthesis of this compound is straightforward, and it exhibits excellent fluorescent properties, making it suitable for imaging biological systems. Additionally, this compound has been shown to exhibit low toxicity and good biocompatibility, making it suitable for various biological applications. There are several future directions for the research and development of this compound, including the development of this compound-based probes and materials with specific properties.
合成法
The synthesis of 4-[2-(Benzothiazole-2-yl)-2-oxoethyl]benzoic acid methyl ester involves the reaction of 4-(chloromethyl)benzoic acid methyl ester with benzothiazole-2-amine in the presence of a base such as triethylamine. The reaction yields this compound as a white solid with a high yield. This synthetic route has been optimized to produce this compound with high purity and yield, making it suitable for various research applications.
科学的研究の応用
4-[2-(Benzothiazole-2-yl)-2-oxoethyl]benzoic acid methyl ester has been extensively studied for its potential applications in various research fields. One of the primary applications of this compound is in the development of fluorescent probes for imaging biological systems. This compound has been shown to exhibit excellent fluorescent properties, making it a suitable candidate for imaging applications. Additionally, this compound has been used as a building block for the synthesis of various functional materials, such as polymers and dendrimers, which have potential applications in drug delivery and sensing.
特性
IUPAC Name |
methyl 4-[2-(1,3-benzothiazol-2-yl)-2-oxoethyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3S/c1-21-17(20)12-8-6-11(7-9-12)10-14(19)16-18-13-4-2-3-5-15(13)22-16/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPBJIWSDMVGZMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CC(=O)C2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[(2,5-Dimethylphenyl)methylsulfonyl]pyridine](/img/structure/B7543421.png)

![methyl (2S)-2-(2-chlorophenyl)-2-(5,7-dihydro-4H-thieno[2,3-c]pyridin-6-yl)acetate;sulfuric acid](/img/structure/B7543444.png)


![(5-bromo-2-hydroxyphenyl)-(3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B7543461.png)



![1-[3,5-Bis(2,2,2-trifluoroethoxy)phenyl]-3-(4-nitrophenyl)urea](/img/structure/B7543512.png)